2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
Description
Properties
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-11-20-19(21-12-14)25-16-6-8-22(9-7-16)13-15-4-5-17(23-2)10-18(15)24-3/h4-5,10-12,16H,6-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCNQOVMVXXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with 2,4-dimethoxybenzyl chloride.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative under specific conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques like continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Research
The primary application of this compound lies in pharmacological research. It has been studied for its potential effects on various biological pathways:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
- Antipsychotic Properties : The piperidine structure is often associated with antipsychotic agents. Research indicates that derivatives can influence dopaminergic pathways, potentially offering therapeutic benefits in managing conditions like schizophrenia .
- Analgesic Effects : Some studies have indicated that compounds with similar configurations may possess analgesic properties, providing relief from pain through central nervous system pathways .
Neuroscience Studies
Research has also focused on the neuroprotective effects of this compound. It is hypothesized to have potential benefits in neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neuronal receptors .
Cancer Research
Emerging studies have investigated the role of pyrimidine derivatives in cancer therapy. The compound's structural features may allow it to inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
Table 1: Summary of Case Studies on 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
Mechanism of Action
The mechanism of action of 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison:
Structural Analogues with Piperidine-Pyrimidine Hybrids
Key Observations :
- The chromeno-pyrimidine derivative has higher molecular weight (433.5 vs. 413.5 g/mol) and LogP (4.1 vs. 3.2), suggesting reduced solubility but increased membrane permeability.
Functional Group Comparisons
Methoxy vs. Halogen Substituents :
- The 2,4-dimethoxyphenyl group in the target compound provides electron-donating effects, which may stabilize π-π interactions in receptor binding .
- Halogenated analogs (e.g., F15599’s chlorofluorophenyl) exhibit stronger electron-withdrawing effects, favoring interactions with polar residues in enzyme active sites .
- Piperidine Modifications: The piperidin-4-yloxy linker in the target compound offers conformational flexibility, similar to the piperidinylmethyl group in RS57639 (a serotonin receptor modulator) .
Pharmacokinetic Predictions
Insights :
- The target compound’s lower LogP compared to chromeno-pyrimidine derivatives may favor aqueous solubility but reduce tissue penetration.
- Lack of hydrogen bond donors (vs. F15599) could enhance metabolic stability .
Biological Activity
The compound 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine , identified by CAS Number 2415541-91-0, is a pyrimidine derivative with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrimidine ring substituted with a piperidine moiety and a dimethoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds similar to 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.
In vitro assays reported an IC50 value of approximately for COX-2 inhibition in related compounds, comparable to the standard drug celecoxib . Such findings suggest that the compound may exhibit similar anti-inflammatory properties.
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrimidine ring can enhance biological activity. For example, the introduction of electron-donating groups on specific positions of the pyrimidine ring has been correlated with increased inhibitory potency against COX enzymes .
Case Studies and Experimental Data
Table 1: Comparative Biological Activity of Pyrimidine Derivatives
| Compound | Activity | IC50 (μmol) | Reference |
|---|---|---|---|
| Compound A | COX-2 Inhibition | 0.04 ± 0.01 | |
| Compound B | Anti-inflammatory | 11.60 | |
| Compound C | COX Inhibition | 9.17 |
In vivo studies involving carrageenan-induced paw edema and cotton pellet-induced granuloma models have shown that certain pyrimidine derivatives possess anti-inflammatory effects comparable to indomethacin, a widely used anti-inflammatory drug .
Q & A
Q. What are the recommended synthetic routes for 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine, and what catalytic systems show optimal efficiency?
Synthetic routes for analogous pyrimidine derivatives often involve multi-step condensation reactions. A common strategy includes:
- Piperidine functionalization : Alkylation of piperidin-4-ol derivatives with substituted benzyl halides (e.g., 2,4-dimethoxyphenylmethyl chloride) under basic conditions (e.g., NaOH in dichloromethane) to form the piperidinyl ether intermediate .
- Pyrimidine coupling : Nucleophilic substitution or Mitsunobu reactions to link the piperidinyl ether to 5-methylpyrimidin-2-ol. Catalytic systems like p-toluenesulfonic acid (PTSA) in refluxing ethanol have shown high efficiency for similar pyrimidine syntheses, achieving yields >70% .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key analytical methods include:
- ¹H/¹³C NMR : To verify substituent positions, piperidine ring conformation, and methoxy group integration. For example, methoxy protons typically appear as singlets near δ 3.8–4.0 ppm .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities. ESI-MS is preferred for polar derivatives .
- FT-IR : To identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3260 cm⁻¹) stretches, critical for detecting unintended side reactions .
Q. What safety protocols are essential when handling intermediates during synthesis?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with irritants like chlorinated intermediates .
- Ventilation : Use fume hoods for volatile solvents (e.g., dichloromethane) and toxic gases (e.g., H₂S from thiourea reactions) .
- Waste disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) and neutralize acidic catalysts (e.g., PTSA) before disposal .
Advanced Research Questions
Q. How do computational models predict the drug-likeness and bioavailability of this compound?
- Physicochemical properties : Tools like SwissADME calculate logP (lipophilicity), polar surface area (PSA), and solubility. For example, the 2,4-dimethoxyphenyl group may lower PSA, enhancing membrane permeability .
- Bioavailability : Molecular dynamics simulations assess intestinal absorption and P-glycoprotein substrate potential. Piperidine-containing analogs often show moderate oral bioavailability (~50–60%) due to balanced logP (2–3) and hydrogen-bond acceptors (<10) .
Q. What crystallographic methods reveal key conformational features affecting biological activity?
- X-ray diffraction : Single-crystal analysis quantifies dihedral angles between the pyrimidine ring and substituents. For example, a dihedral angle of ~12° between the pyrimidine and piperidinyloxy group optimizes hydrogen bonding with target proteins .
- Hydrogen-bond networks : Weak C–H⋯O interactions (e.g., between methoxy oxygen and pyrimidine protons) stabilize the crystal lattice and may mimic binding interactions in biological systems .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic stability assays : Use liver microsomes to identify rapid Phase I/II metabolism (e.g., demethylation of methoxy groups) that reduces in vivo efficacy .
- Structural optimization : Introduce electron-withdrawing groups (e.g., fluorine) to the pyrimidine ring to improve metabolic resistance while retaining target affinity .
- Pharmacokinetic modeling : Compare in vitro IC₅₀ values with plasma concentrations from rodent studies to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
